molecular formula C22H27N3O3 B4984975 methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate

methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate

Numéro de catalogue B4984975
Poids moléculaire: 381.5 g/mol
Clé InChI: UOHNLLHNAOMTEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate, also known as MRS-2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). MRS-2500 has been extensively studied for its potential therapeutic applications in various diseases, such as thrombosis, stroke, and cancer.

Mécanisme D'action

Methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP. Activation of the P2Y1 receptor leads to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate binds to the P2Y1 receptor and prevents ADP from binding, thereby inhibiting platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.
Biochemical and Physiological Effects
methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate has several biochemical and physiological effects. In platelets, methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate inhibits ADP-induced platelet aggregation and reduces thrombus formation. In vascular smooth muscle cells, methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate inhibits ADP-induced vasoconstriction and smooth muscle cell proliferation. In animal models of stroke, methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate reduces infarct size and improves neurological deficits. In animal models of cancer, methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate inhibits tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate has several advantages for lab experiments. It is a selective antagonist of the P2Y1 receptor and does not interact with other receptors. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate also has some limitations for lab experiments. It is not approved for human use and its safety and efficacy in humans have not been established. It is also expensive and difficult to synthesize, which may limit its availability for lab experiments.

Orientations Futures

There are several future directions for the study of methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate. One direction is to investigate its potential therapeutic applications in other diseases, such as atherosclerosis and pulmonary hypertension. Another direction is to investigate its safety and efficacy in humans. Clinical trials may be needed to establish the safety and efficacy of methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate in humans. Another direction is to develop more potent and selective P2Y1 receptor antagonists that may have improved therapeutic applications. Finally, the use of methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate in combination with other drugs may be explored for its potential synergistic effects.

Méthodes De Synthèse

Methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate can be synthesized using a multi-step process. The first step involves the reaction of 4-isopropylphenylamine with 3-chloropiperidine to form 3-(4-isopropylphenylamino)-1-piperidine. The second step involves the reaction of 3-(4-isopropylphenylamino)-1-piperidine with methyl 6-bromo nicotinate to form methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate (methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate). The purity and yield of methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate can be improved using various purification techniques, such as column chromatography and recrystallization.

Applications De Recherche Scientifique

Methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate has been extensively studied for its potential therapeutic applications in various diseases. In thrombosis, methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate has been shown to inhibit ADP-induced platelet aggregation and reduce thrombus formation in animal models. In stroke, methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate has been shown to reduce infarct size and improve neurological deficits in animal models. In cancer, methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate has been shown to inhibit tumor growth and metastasis in animal models.

Propriétés

IUPAC Name

methyl 6-[3-(4-propan-2-ylanilino)piperidine-1-carbonyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15(2)16-6-9-18(10-7-16)24-19-5-4-12-25(14-19)21(26)20-11-8-17(13-23-20)22(27)28-3/h6-11,13,15,19,24H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHNLLHNAOMTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=NC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-[3-(4-propan-2-ylanilino)piperidine-1-carbonyl]pyridine-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.